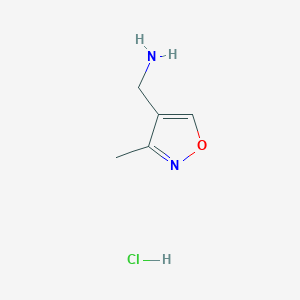
(3-Methylisoxazol-4-YL)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methylisoxazol-4-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 139458-30-3 . It has a molecular weight of 112.13 . It is in liquid form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C5H8N2O . The InChI Code for the compound is 1S/C5H8N2O/c1-4-5(2-6)3-8-7-4/h3H,2,6H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 112.13 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Enzyme Inhibition and Drug Metabolism
A significant application of this compound is in the study of enzyme inhibitors, particularly in the context of Cytochrome P450 (CYP) enzymes in human liver microsomes. These enzymes metabolize a diverse array of drugs, and understanding their inhibition is crucial for predicting drug-drug interactions (DDIs). For instance, compounds structurally related to "(3-Methylisoxazol-4-YL)methanamine hydrochloride" have been evaluated for their selectivity and potency as chemical inhibitors against major human hepatic CYP isoforms. This research is foundational for pharmacokinetics and the development of safer therapeutic agents by mitigating potential DDIs (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity
Another critical area of application is in neurochemistry, where derivatives of "this compound" are studied for their effects on the central nervous system (CNS). Research in this domain explores how these compounds interact with neurotransmitter systems, such as the serotonergic system, and their potential neurotoxicity. This research contributes to a deeper understanding of the molecular basis of neurodegenerative diseases and psychiatric disorders, and it highlights the therapeutic potential of targeting these pathways for treatment (McKenna & Peroutka, 1990).
Antioxidant Properties
Isoxazolone derivatives, including those related to "this compound," have shown significant biological and medicinal properties, such as antioxidant effects. These compounds serve as intermediates for synthesizing various heterocycles and undergo several chemical transformations. Their study is crucial for developing new, simple, and environmentally friendly procedures for preparing heterocycles with potential antioxidant applications (Laroum et al., 2019).
Ionotropic Glutamate Receptors and Epilepsy
The interaction of compounds within this chemical class with ionotropic glutamate receptors, particularly AMPA and NMDA receptors, has implications for neurological disorders like epilepsy. Understanding the roles of these receptors in physiological and pathological conditions is a major clinical research target. Agonists of these receptors can elicit seizures, whereas antagonists may inhibit seizures in animal models, suggesting a potential role for these compounds in anti-seizure drug development (Hanada, 2020).
Safety and Hazards
Properties
IUPAC Name |
(3-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)3-8-7-4;/h3H,2,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARZHXFCWAQESD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391552.png)


![2-[(2-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2391559.png)






![6-Cyclopropyl-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2391570.png)

